N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with an acetyl group at the 6-position and a nitrobenzenesulfonamide group at the 2-position. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Acetylation: The nitrated naphthalene undergoes Friedel-Crafts acetylation using acetyl chloride and aluminum chloride as a catalyst to introduce the acetyl group.
Sulfonation: The acetylated nitronaphthalene is then subjected to sulfonation using chlorosulfonic acid to form the sulfonyl chloride intermediate.
Amidation: Finally, the sulfonyl chloride intermediate reacts with an amine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-(6-Acetylnaphthalen-2-yl)-4-aminobenzenesulfonamide.
Reduction: Formation of N-(6-Hydroxyethylnaphthalen-2-yl)-4-nitrobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(6-Acetylnaphthalen-2-yl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(6-Hydroxyethylnaphthalen-2-yl)-4-nitrobenzenesulfonamide: Similar structure but with a hydroxyethyl group instead of an acetyl group.
Uniqueness
N-(6-Acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(6-acetylnaphthalen-2-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-12(21)13-2-3-15-11-16(5-4-14(15)10-13)19-26(24,25)18-8-6-17(7-9-18)20(22)23/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHBXXRVQQKFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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